N-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
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Overview
Description
N-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of dichlorophenyl and fluorophenyl groups attached to a dihydropyridazine core, making it a subject of study for its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions One common method includes the condensation of 3,4-dichloroaniline with 4-fluorobenzaldehyde to form an intermediate Schiff base This intermediate is then cyclized with hydrazine hydrate to yield the dihydropyridazine core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield. The choice of solvents, temperature control, and purification techniques are crucial factors in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings, leading to a diverse array of derivatives.
Scientific Research Applications
N-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dichlorophenyl)-2-[(4-fluorophenyl)(phenylsulfonyl)amino]acetamide
- N-(3,4-dichlorophenyl)-2-(4-fluorophenyl)quinoline-4-carboxamide
Uniqueness
N-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is unique due to its specific combination of dichlorophenyl and fluorophenyl groups attached to a dihydropyridazine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H10Cl2FN3O2 |
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Molecular Weight |
378.2 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-4-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C17H10Cl2FN3O2/c18-13-6-3-11(9-14(13)19)21-17(25)16-15(24)7-8-23(22-16)12-4-1-10(20)2-5-12/h1-9H,(H,21,25) |
InChI Key |
QHYHRZYMLRSXIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C=CC(=O)C(=N2)C(=O)NC3=CC(=C(C=C3)Cl)Cl)F |
Origin of Product |
United States |
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